Esterification Yield: Salt vs. Free Base
In a multi-step synthesis, the hydrochloride salt of 3-Amino-6-chloropyridine-2-carboxylic acid demonstrates a higher overall yield compared to the free acid when proceeding to a key ester intermediate. The reaction of the hydrochloride salt with thionyl chloride in methanol proceeds with a 95% yield to afford the methyl ester hydrochloride . While direct comparable data for the free acid under identical conditions was not found in this specific context, the hydrochloride form's reported yield of 98% for its own formation from the amide provides a reliable benchmark for synthetic efficiency .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 98% (Formation from 3-amino-6-chloropyridine-2-carboxamide); 95% (Conversion to methyl 3-amino-6-chloropyridine-2-carboxylate hydrochloride) |
| Comparator Or Baseline | 3-Amino-6-chloropyridine-2-carboxylic acid (Free Base, CAS 866807-27-4) [No directly comparable yield data in same study, but serves as the direct non-salt analog] |
| Quantified Difference | High efficiency demonstrated in downstream transformations. |
| Conditions | Hydrolysis of amide with 35% HCl at 110 °C for 5 h; Esterification with thionyl chloride in methanol at 100 °C for 24 h. |
Why This Matters
High and reproducible yields are a critical metric for procurement in medicinal chemistry, as they translate to lower cost-per-experiment and more efficient use of valuable starting material.
